molecular formula C25H28F3N3O3 B11053610 1-(4-Propoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione

1-(4-Propoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No. B11053610
M. Wt: 475.5 g/mol
InChI Key: DFXPWTHCOHVSOB-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a piperidine ring, and distinct phenyl groups with propoxy and trifluoromethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Propoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the piperidine ring and the phenyl groups. Common reagents used in these reactions include various amines, halides, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Propoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These interactions may include binding to receptors, enzymes, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Similar Compounds:

  • 1-(4-Methoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione
  • 1-(4-Ethoxyphenyl)-3-(4-{[3-(trifluoromethyl)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione

Uniqueness: this compound stands out due to its specific propoxy and trifluoromethyl substitutions, which may confer unique chemical and biological properties compared to its analogs.

properties

Molecular Formula

C25H28F3N3O3

Molecular Weight

475.5 g/mol

IUPAC Name

1-(4-propoxyphenyl)-3-[4-[3-(trifluoromethyl)anilino]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H28F3N3O3/c1-2-14-34-21-8-6-20(7-9-21)31-23(32)16-22(24(31)33)30-12-10-18(11-13-30)29-19-5-3-4-17(15-19)25(26,27)28/h3-9,15,18,22,29H,2,10-14,16H2,1H3

InChI Key

DFXPWTHCOHVSOB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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